o-Cresol-d7

Descripción general

Descripción

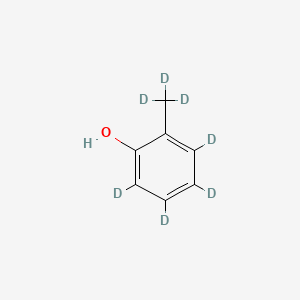

o-Cresol-d7 (deuterated ortho-cresol) is a stable isotopologue of o-cresol (2-methylphenol) in which seven hydrogen atoms are replaced by deuterium (²H or D). Its molecular formula is CD₃C₆D₄OH (molecular weight: 115.18 g/mol) . The compound retains the hydroxyl group at the ortho position relative to the methyl group but incorporates deuterium in the aromatic ring (four positions) and methyl group (three positions), achieving 98–99 atom% D purity in commercial forms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d7 involves the deuteration of o-Cresol. This can be achieved through several methods, including:

Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in o-Cresol are replaced with deuterium.

Deuterated Reagents: Reacting o-Cresol with deuterated reagents like deuterated sulfuric acid or deuterated sodium hydroxide can also result in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: o-Cresol-d7 can undergo oxidation reactions to form o-Cresotinic acid.

Reduction: Reduction of this compound can lead to the formation of deuterated methylcyclohexanol.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products:

Oxidation: o-Cresotinic acid-d7

Reduction: Deuterated methylcyclohexanol

Substitution: Deuterated nitrocresol, halocresol, and sulfonated cresol derivatives

Aplicaciones Científicas De Investigación

Pharmacological Applications

o-Cresol and its derivatives, including o-Cresol-d7, have been investigated for their roles as bactericides and disinfectants. They are utilized in pharmaceutical formulations as preservatives and stabilizers. The deuterated form can be particularly useful in studies involving metabolic pathways due to its distinct isotopic signature, which allows for precise tracking in biochemical assays.

Table 1: Pharmacological Uses of this compound

Toxicological Studies

Research indicates that cresols can exhibit varying degrees of toxicity depending on their structure. This compound is particularly valuable in toxicological studies where researchers aim to understand the effects of cresols on biological systems. The deuterated compound allows for more accurate assessments of exposure levels and biological effects due to its distinguishable mass.

Case Study: Toxicity Assessment of Cresols

In a study examining the toxic effects of cresols on human health, it was found that exposure could lead to neurological and metabolic disturbances. The use of this compound enabled researchers to differentiate between the effects of various cresol isomers on cellular systems, providing insights into their specific toxicological profiles.

Table 2: Toxicological Findings Related to Cresols

| Study Focus | Findings | Reference |

|---|---|---|

| Neurological Effects | Cresols linked to headaches and dizziness | |

| Metabolic Impact | Increased basal metabolic rate observed |

Environmental Applications

This compound has also been employed in environmental studies, particularly in assessing pollution levels and the degradation of organic compounds. Its isotopic labeling facilitates the tracking of cresol degradation pathways in various ecosystems.

Case Study: Environmental Impact Assessment

A research project investigated the degradation of cresols in aquatic environments. By using this compound as a tracer, scientists were able to monitor the breakdown processes and assess the impact on microbial communities.

Table 3: Environmental Applications of this compound

Mecanismo De Acción

The mechanism of action of o-Cresol-d7 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various biochemical pathways, providing insights into enzyme activities and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Similar Deuterated Cresols

Structural and Isotopic Differences

Notes:

- Deuterium positions significantly influence applications. For example, o-cresol-d8 (fully deuterated) is preferred in neutron scattering studies , while this compound is optimal for NMR due to retained hydroxyl proton utility .

- CAS discrepancies : Some sources erroneously list CAS 25026-32-8 for m-cresol-d3, which conflicts with this compound identifiers in other references .

Pricing and Commercial Availability

Key Observations :

- This compound is ~20% more expensive than o-cresol-d3 due to higher deuteration .

- Suppliers like CymitQuimica and CDN Isotopes offer bulk discounts, whereas academic vendors (e.g., Kanto Reagents) prioritize fixed pricing .

Stability and Handling

All deuterated cresols are classified as TOXIC and CORROSIVE, requiring storage in inert atmospheres and handling with PPE . This compound exhibits comparable stability to non-deuterated o-cresol but may show isotopic effects in reaction kinetics .

Research and Industrial Relevance

- Analytical Chemistry : this compound’s high deuteration minimizes spectral overlap in LC-MS and GC-MS , enhancing detection accuracy for trace analytes .

- Pharmaceuticals : Used to study metabolite pathways of cresol derivatives, such as crizotinib-d5 (an anticancer agent) .

- Material Science : Deuterated cresols serve as precursors for synthesizing stable isotopic polymers .

Actividad Biológica

o-Cresol-d7, a deuterated derivative of o-cresol, is a compound with significant implications in both biological and environmental contexts. Its structure, characterized by the presence of deuterium atoms, enhances its stability and makes it particularly useful in analytical chemistry and toxicological studies. This article explores the biological activity of this compound, focusing on its neurotoxic potential, metabolic pathways, and interactions with biological systems.

- Molecular Formula : C7D7H8O

- Molecular Weight : Approximately 123.17 g/mol

- Structure : The presence of deuterium (D) allows for enhanced tracking in biological studies, particularly in NMR spectroscopy.

Neurotoxicity

Research indicates that compounds in the cresol family, including this compound, may exhibit neurotoxic effects. This is particularly relevant in the context of organophosphate-induced delayed neuropathy (OPIDN), where exposure to certain organophosphates leads to damage in the nervous system. Studies have shown that cresyl phosphates can interfere with cholinergic pathways, potentially leading to neurotoxic outcomes in animal models and possibly humans .

Case Study: Neurotoxic Effects

In a study examining the effects of cresyl phosphates on rat models, it was observed that exposure led to significant alterations in neurotransmitter levels, particularly acetylcholine. The study highlighted:

- Dosage : Varying concentrations of this compound were administered.

- Observations : Increased levels of acetylcholinesterase inhibition were noted, correlating with behavioral changes indicative of neurotoxicity.

Metabolic Pathways

The metabolism of this compound involves various enzymatic processes that can lead to the formation of metabolites with distinct biological activities. Research has shown that microbial metabolism plays a crucial role in breaking down o-cresol compounds, which can affect their toxicity and bioavailability.

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Product | Biological Activity |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 enzymes | Hydroxy-o-cresol | Potentially neuroactive |

| Conjugation | UDP-glucuronosyltransferase | Glucuronide conjugates | Reduced toxicity |

| Sulfation | Sulfotransferases | Sulfate esters | Altered pharmacokinetics |

Toxicological Profile

The toxicological profile of this compound suggests potential adverse effects on human health, particularly concerning its neurotoxic properties. The compound's structural similarities to other known neurotoxins raise concerns about its safety profile.

Key Findings from Toxicological Studies

- Acute Exposure : Symptoms such as headaches, dizziness, and nausea have been reported following acute exposure to cresols .

- Chronic Exposure : Long-term exposure may lead to more severe neurological deficits and metabolic disruptions .

Applications in Research

This compound is primarily utilized in research settings for its analytical capabilities. Its isotopic labeling allows for precise tracking during studies on toxicity and metabolism. This has made it an essential tool for researchers investigating:

- Organophosphate toxicity mechanisms.

- Neurochemical interactions within biological systems.

- Environmental impact assessments related to cresol contamination.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing o-Cresol-d7 with high isotopic purity, and how is deuteration efficiency validated?

- Methodological Answer : Synthesis typically involves catalytic deuteration of o-cresol using deuterium gas (D₂) in the presence of platinum or palladium catalysts under controlled conditions. Post-synthesis, purification via fractional distillation or HPLC ensures removal of non-deuterated residues. Isotopic purity (>98% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR). For NMR, compare peak suppression in ¹H NMR (deuterated protons) and integration ratios in ²H NMR . MS analysis should report the molecular ion cluster (M⁺, M+1, etc.) to confirm deuteration levels.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what critical parameters must be documented?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid interference. Report ¹H NMR (absence of aromatic/proton signals) and ¹³C NMR (chemical shifts for deuterated vs. non-deuterated carbons).

- GC-MS/HPLC-MS : Optimize ionization parameters (e.g., ESI or EI) to distinguish isotopic patterns. Document retention times, column type (e.g., C18 for HPLC), and mobile phases.

- Isotopic Ratio Validation : Use high-resolution MS to quantify D/H ratios and ensure batch consistency .

Q. What are the best practices for storing this compound to minimize deuterium loss and contamination?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to reduce isotopic exchange with ambient moisture. Regularly monitor purity via NMR/MS after long-term storage. Avoid repeated freeze-thaw cycles and exposure to acidic/basic conditions, which accelerate deuterium loss .

Advanced Research Questions

Q. How can researchers design experiments to account for matrix effects when using this compound as an internal standard in complex biological matrices?

- Methodological Answer :

- Matrix-Matched Calibration : Spike this compound into blank matrices (e.g., plasma, tissue homogenates) to assess recovery rates. Adjust for ion suppression/enhancement in MS by comparing signal intensities in pure solvent vs. matrix .

- Co-Elution Studies : Use tandem MS (MS/MS) to isolate target analytes from matrix-derived interferences. Optimize chromatographic gradients to separate this compound from endogenous compounds with similar m/z ratios .

Q. What methodologies resolve discrepancies in quantification results caused by isotopic interference when employing this compound in tracer studies?

- Methodological Answer :

- Isotope Dilution Analysis (IDA) : Pre-spike samples with a known quantity of this compound to correct for signal drift. Use high-resolution MS to deconvolute overlapping isotopic peaks (e.g., ²H vs. ¹³C contributions) .

- Cross-Validation : Compare results from multiple analytical techniques (e.g., LC-MS vs. GC-MS) to identify systematic biases. Statistical tools like Bland-Altman plots can quantify inter-method variability .

Q. How does the degree of deuteration in this compound influence its performance in NMR and MS, and how can this be systematically evaluated?

- Methodological Answer :

- NMR Sensitivity : Higher deuteration reduces ¹H background noise but may require longer acquisition times due to lower ²H sensitivity. Compare signal-to-noise ratios across deuteration levels (e.g., 90% vs. 98% D) .

- MS Quantification : Partial deuteration introduces isotopic complexity. Use software tools (e.g., XCalibur Isotope Pattern) to model and subtract contributions from non-target isotopes. Validate with synthetic blends of known D/H ratios .

Q. Key Considerations for Experimental Design

- Feasibility (FINER Criteria) : Ensure access to high-resolution instrumentation for isotopic validation. Pilot studies are critical to assess deuterium exchange rates in specific matrices .

- Ethical Compliance : Adhere to chemical safety protocols for handling deuterated compounds, including waste disposal and exposure monitoring .

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.